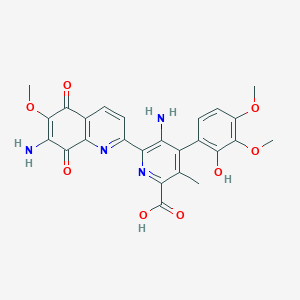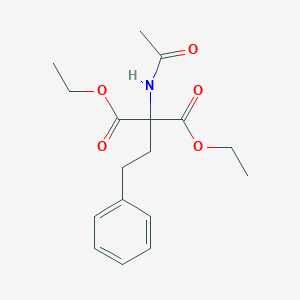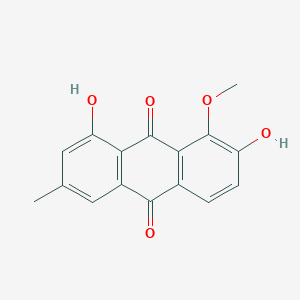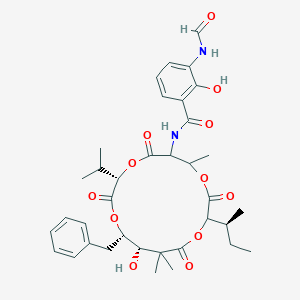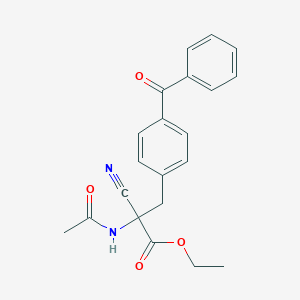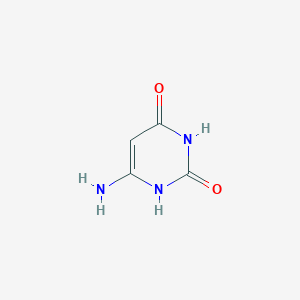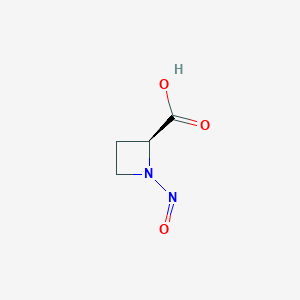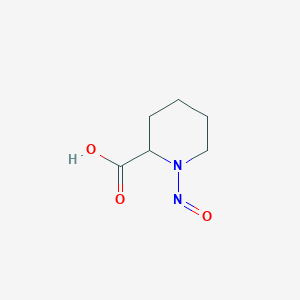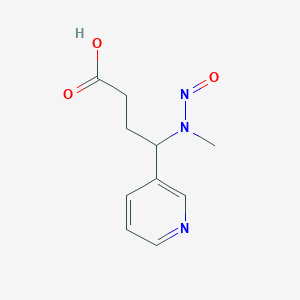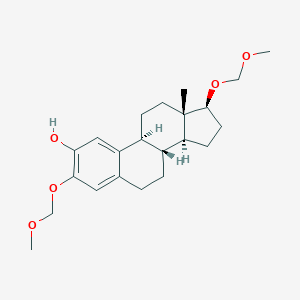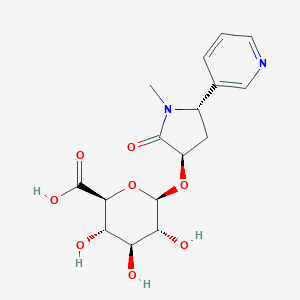
trans-3'-Hydroxycotinine-O-glucuronide
Descripción general
Descripción
Trans-3'-Hydroxycotinine-O-glucuronide is a significant metabolite in the nicotine metabolic pathway, derived from cotinine through the action of cytochrome P450 2A6 (CYP2A6) and subsequently glucuronidated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. It represents a crucial phase in the detoxification and excretion of nicotine, signifying its role in nicotine addiction, pharmacokinetics, and potential therapeutic applications (Nakajima & Yokoi, 2005).
Synthesis Analysis
The synthesis of trans-3'-Hydroxycotinine-O-glucuronide involves the biotransformation of nicotine to cotinine, primarily by CYP2A6, followed by the formation of trans-3'-hydroxycotinine via further CYP2A6 action. The final glucuronidation step, which produces trans-3'-Hydroxycotinine-O-glucuronide, is mediated mainly by UGT2B7, highlighting the complex enzymatic pathways involved in nicotine metabolism and the potential for interindividual variability due to genetic polymorphisms in these enzymes (Nakajima & Yokoi, 2005).
Molecular Structure Analysis
The molecular structure of trans-3'-Hydroxycotinine-O-glucuronide features a glucuronide moiety linked to the hydroxyl group of trans-3'-hydroxycotinine. This structural modification significantly enhances its solubility and facilitates its renal excretion, illustrating the critical role of glucuronidation in detoxification processes (Dutton, 1978).
Chemical Reactions and Properties
The formation of trans-3'-Hydroxycotinine-O-glucuronide involves glucuronidation, a phase II metabolic reaction crucial for the detoxification and elimination of xenobiotics and endogenous substances. This reaction not only increases the molecule's water solubility but also its biological inactivity, preparing it for excretion (Dutton, 1978).
Physical Properties Analysis
The glucuronidation of trans-3'-hydroxycotinine results in a compound with increased hydrophilicity, which facilitates its renal excretion. This change in physical properties underscores the importance of glucuronidation in the body's ability to process and eliminate nicotine metabolites effectively (Dutton, 1978).
Chemical Properties Analysis
Trans-3'-Hydroxycotinine-O-glucuronide's chemical properties, such as its increased solubility and facilitated excretion, highlight its role in the metabolism and pharmacokinetics of nicotine. Understanding these properties is essential for developing therapeutic strategies and assessing the impact of genetic variations on nicotine addiction and treatment outcomes (Nakajima & Yokoi, 2005).
Aplicaciones Científicas De Investigación
Metabolism and Disposition Kinetics
- Disposition Kinetics and Pharmacologic Responses : Benowitz and Jacob (2001) studied the disposition kinetics of trans-3'-hydroxycotinine (3-HC) in smokers, focusing on metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc). This study aimed to understand the metabolism and pharmacologic responses to 3-HC in smokers, revealing insights into nicotine metabolism and its quantitative nature (Benowitz & Jacob, 2001).
Safety And Hazards
Direcciones Futuras
The aim of this study was to characterize the disposition kinetics of 3-HC in healthy smokers, including metabolism to trans-3’-hydroxycotinine glucuronide (3-HC-Gluc). This data may be of use in quantitating human exposure to nicotine from tobacco and in studying individual variability in nicotine metabolism .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3'-Hydroxycotinine-O-glucuronide | |
CAS RN |
132929-88-5 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




